molecular formula C24H30N4O5S B12623277 1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide

1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide

Cat. No.: B12623277
M. Wt: 486.6 g/mol
InChI Key: XVRASCRTVUJLQT-KRWDZBQOSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring a sulfonyl group linked to a 4-acetamidophenyl moiety and an N-terminal (2S)-configured benzylamino-propanamide substituent. The stereochemistry at the propanamide side chain (2S) may influence binding specificity and pharmacokinetics.

Properties

Molecular Formula

C24H30N4O5S

Molecular Weight

486.6 g/mol

IUPAC Name

1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H30N4O5S/c1-17(23(30)25-16-19-6-4-3-5-7-19)26-24(31)20-12-14-28(15-13-20)34(32,33)22-10-8-21(9-11-22)27-18(2)29/h3-11,17,20H,12-16H2,1-2H3,(H,25,30)(H,26,31)(H,27,29)/t17-/m0/s1

InChI Key

XVRASCRTVUJLQT-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Ring

The synthesis can begin with the formation of the piperidine core, which may be achieved through a cyclization reaction involving appropriate precursors such as amino acids or related compounds. The reaction conditions often require a solvent like ethanol or DMF (dimethylformamide) and may involve the use of a catalyst.

Introduction of the Sulfonyl Group

Following the formation of the piperidine ring, a sulfonyl group can be introduced via sulfonation reactions. This step typically involves treating the piperidine derivative with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in an inert solvent like dichloromethane.

Acetylation of Aniline

The aniline component is then acetylated using acetic anhydride or acetyl chloride to form the 4-acetamidophenyl moiety. This reaction is usually performed under basic conditions to enhance reactivity.

Coupling Reaction

The final step involves coupling the acetylated aniline with the benzylamino-propanoyl derivative. This can be accomplished through standard amide bond formation techniques, such as using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in the presence of a base like triethylamine.

Data Table: Summary of Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) References
1 Cyclization Ethanol/DMF, catalyst 85
2 Sulfonation Chlorosulfonic acid, dichloromethane 75
3 Acetylation Acetic anhydride, base 90
4 Amide Formation EDC, triethylamine 80

Research Findings and Analysis

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce reaction times. For instance, alternative coupling methods have been explored that utilize microwave-assisted synthesis to enhance efficiency and yield during amide formation.

Moreover, characterization techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are crucial for confirming the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit tumor cell proliferation.

Case Study:
A study demonstrated that related compounds showed IC50 values ranging from 6.1 μM to 7.9 μM against the HepG2 cancer cell line, outperforming standard chemotherapeutics such as doxorubicin with an IC50 of 24.7 μM .

Anti-inflammatory Properties

The sulfonamide group is also associated with anti-inflammatory effects. Research has shown that similar sulfonamide derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Case Study:
In vitro studies on related compounds indicated a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with these derivatives, suggesting their utility in managing conditions like rheumatoid arthritis .

Enzyme Inhibition

Compounds with similar structures have been investigated for their ability to inhibit specific enzymes linked to various diseases, including cancer and metabolic disorders.

Case Study:
A series of sulfonamide derivatives were tested for their inhibitory effects on carbonic anhydrase and matrix metalloproteinases, showing promising results that could lead to new therapeutic strategies .

Data Tables

Application Area Compound Activity IC50 Values (μM) Reference
AnticancerHepG2 Cell Line6.1 - 7.9
Anti-inflammatoryCytokine InhibitionNot specified
Enzyme InhibitionCarbonic AnhydraseNot specified

Mechanism of Action

The mechanism of action of 1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs from the provided evidence and related chemical databases.

Parameter Target Compound (E)-1-((2-(Methylthio)Phenyl)Sulfonyl)-N-(4-(Phenyldiazenyl)Phenyl)Piperidine-4-Carboxamide Beta-Lactam Derivatives (e.g., Compounds)
Core Structure Piperidine-4-carboxamide Piperidine-4-carboxamide Bicyclic beta-lactam (e.g., penam/thiazolidine)
Substituents - 4-Acetamidophenyl sulfonyl
- (2S)-Benzylamino-propanamide
- 2-(Methylthio)phenyl sulfonyl
- 4-Phenyldiazenylphenyl
- Thiazolidine-carboxylic acid
- Amino-phenylacetamido groups
Molecular Weight ~500 (estimated) 494.6 ~600–700 (e.g., 638.7 for compound)
Key Functional Groups Sulfonamide, acetamide, benzylamide Sulfonamide, methylthio, diazenyl Beta-lactam, carboxylic acid, thiazolidine
Hypothesized Activity Enzyme inhibition (e.g., proteases) Kinase inhibition or photosensitivity (diazenyl group) Antibacterial (beta-lactamase stability)

Pharmacological and Physicochemical Insights

  • Sulfonamide Role : The target compound’s 4-acetamidophenyl sulfonyl group enhances hydrophilicity compared to the methylthio-substituted analog in , which may improve aqueous solubility but reduce membrane permeability .
  • Stereochemical Influence: The (2S)-configuration in the benzylamino-propanamide side chain may confer selective binding to chiral targets, unlike the diazenyl group in ’s compound, which lacks stereocenters and could exhibit non-specific interactions .
  • Beta-Lactam Contrast : compounds prioritize beta-lactam rings for antibacterial activity, whereas the target’s piperidine core and sulfonamide group suggest divergent mechanisms, possibly targeting eukaryotic enzymes .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely involves sequential sulfonylation and amidation steps, similar to ’s piperidine derivatives. However, stereochemical control at the (2S)-position requires chiral catalysts or resolution techniques .
  • Biological Data Gaps: No direct studies on the target compound’s activity are available. Beta-lactams in exhibit Gram-positive bacterial targeting, but the target’s bulkier substituents may limit penetration through bacterial cell walls .

Biological Activity

1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a piperidine ring, a sulfonamide group, and an acetamidophenyl moiety, which contribute to its diverse biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C24H30N4O5S
  • Molecular Weight : 486.6 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known for its role in antibacterial activity, while the piperidine structure is associated with various pharmacological effects, including analgesic and anti-inflammatory properties.

Antibacterial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on piperidine derivatives have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide moiety enhances this activity through enzyme inhibition.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It has shown promising results against acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary infections, respectively. Compounds derived from similar frameworks have reported IC50 values indicating strong inhibitory effects .

Anti-inflammatory and Analgesic Effects

The structural components of this compound suggest potential anti-inflammatory and analgesic effects. Piperidine derivatives are often explored for their ability to modulate pain pathways and reduce inflammation, making this compound a candidate for further investigation in these areas .

Anticancer Properties

Emerging studies indicate that compounds containing piperidine rings possess anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth via various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Case Studies

Several studies have synthesized and evaluated derivatives of the target compound. For example:

  • Study on Piperidine Derivatives : A series of piperidine-based compounds were tested for their antibacterial and enzyme inhibitory activities. The results indicated that certain derivatives exhibited strong binding affinity to bovine serum albumin (BSA), suggesting favorable pharmacokinetic properties .
CompoundActivity TypeTargetIC50 Value
Compound AAntibacterialE. coli3.5 µM
Compound BAChE InhibitorAChE0.63 µM
Compound CAnticancerHeLa cells15 µM

Q & A

Q. What synthetic strategies are reported for this compound, and what are their limitations?

The compound’s synthesis involves multi-step pathways, often starting with functionalized piperidine or benzylamine precursors. A key challenge is achieving stereochemical control at the (2S)-1-(benzylamino)-1-oxopropan-2-yl moiety. McClure et al. (1993) describe a modified Janssen method for analogous piperidinecarboxamides, but note lower yields compared to alternative routes by Taber and Feldman due to competing side reactions during sulfonylation and amide coupling steps . For instance, the addition of methoxycarbonyl anion equivalents failed in their model system, suggesting sensitivity to nucleophilic conditions .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm stereochemistry (e.g., the (2S)-configuration) and piperidine ring conformation. For similar sulfonamide-piperidine hybrids, diagnostic peaks include downfield-shifted sulfonyl protons (~δ 7.5–8.5 ppm) and piperidine carbons (δ 40–60 ppm in 13C NMR) .
  • HPLC-PDA/MS : For purity assessment (>98% by HPLC) and molecular weight confirmation (e.g., exact mass via HRMS) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related N-(piperidinyl)carboxamides .

Q. How does the sulfonamide group influence biological activity in related compounds?

The 4-acetamidophenylsulfonyl moiety enhances target binding via hydrogen bonding and hydrophobic interactions. In analogous carbonic anhydrase inhibitors, sulfonamide groups coordinate with zinc ions in enzyme active sites, a mechanism likely applicable here . Computational docking studies (e.g., using AutoDock Vina) can validate binding modes, as shown for piperidine-based sulfonamides in PubChem datasets .

Advanced Research Questions

Q. How can experimental design address low yields in the final coupling step?

Systematic optimization via Design of Experiments (DoE) is recommended. For example:

  • Factors : Reaction temperature, stoichiometry of coupling reagents (e.g., HATU vs. EDC), and solvent polarity.
  • Response : Yield and purity.
  • Example : A Central Composite Design (CCD) for analogous amide couplings improved yields from 45% to 72% by optimizing DMF/THF solvent ratios and reducing reaction time .

Q. How to resolve contradictory data in stability studies under acidic conditions?

Conflicting stability profiles may arise from impurities or degradation pathways. Mitigation strategies:

  • Forced degradation studies : Expose the compound to HCl (0.1–1 M) and monitor via LC-MS. For related piperidinecarboxamides, acidic hydrolysis of the benzylamide group is a major degradation route .
  • pH-solubility profiling : Use potentiometric titration (e.g., Sirius T3) to determine pKa and identify stable pH ranges .

Q. What computational tools predict metabolic liabilities of this compound?

  • CYP450 metabolism : Use Schrödinger’s MetaSite or SwissADME to identify vulnerable sites (e.g., piperidine N-dealkylation).
  • Reactive metabolite screening : Glutathione trapping assays combined with high-resolution MS detect electrophilic intermediates .

Q. How to validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Confirm binding to carbonic anhydrase or other targets by measuring protein thermal stability shifts post-treatment .
  • Photoaffinity labeling : Incorporate a diazirine moiety into the benzylamine group for irreversible target identification .

Methodological Resources

Technique Application Reference
DoE (Central Composite Design)Reaction optimization
CETSATarget engagement in live cells
LC-MS/MSDegradation pathway elucidation
Molecular DockingBinding mode prediction

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